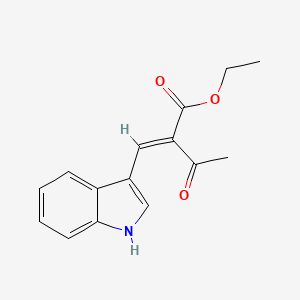
ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate, also known as ethyl 2-(1H-indol-3-yl)-3-oxobut-2-enoate, is a synthetic compound commonly used in scientific research. This compound is a derivative of indole-3-acetic acid, a naturally occurring plant hormone. Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been used in various scientific studies due to its unique properties.
作用機序
The mechanism of action of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain hormones. It has also been suggested that this compound may interact with cellular signaling pathways, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. Additionally, ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate has been shown to have antioxidant properties.
実験室実験の利点と制限
One of the advantages of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its versatility. This compound can be used as a starting material in the synthesis of various bioactive compounds. Additionally, this compound has been shown to have various biological effects, making it a useful tool in scientific research.
One limitation of using ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines. Therefore, caution should be taken when handling this compound.
将来の方向性
There are several future directions for research involving ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One potential direction is the synthesis of novel indole-based compounds with potential anticancer activity. Another potential direction is the investigation of the mechanism of action of this compound. Additionally, the potential use of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate as a therapeutic agent for various diseases should be explored.
Conclusion:
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate is a versatile compound that has been extensively used in scientific research. This compound has been shown to have various biological effects, making it a useful tool in scientific research. The potential use of this compound as a therapeutic agent for various diseases should be further explored.
合成法
There are several methods to synthesize ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate. One of the most common methods involves the reaction between ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate acetoacetate and indole-3-carboxaldehyde in the presence of a base catalyst. This reaction results in the formation of ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate 2-acetyl-3-(1H-indol-3-yl)acrylate with a high yield.
科学的研究の応用
Ethyl 2-acetyl-3-(1H-indol-3-yl)acrylate has been extensively used in scientific research due to its unique properties. This compound has been used as a precursor in the synthesis of various bioactive compounds. It has been used as a starting material in the synthesis of indole-based compounds with potential anticancer activity.
特性
IUPAC Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13(10(2)17)8-11-9-16-14-7-5-4-6-12(11)14/h4-9,16H,3H2,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYONOZRZQUFGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CNC2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(1H-indol-3-ylmethylidene)-3-oxobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5719929.png)

![N-[4-(cyanomethyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5719938.png)
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5719942.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5719954.png)
![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5719966.png)



![1-(4-{4-[(4,5-dibromo-2-thienyl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5720001.png)


![3-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5720020.png)
![2-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5720023.png)